
Phenmedipham-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenmedipham-d3 is a deuterated compound of Phenmedipham, a widely used herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling. Phenmedipham itself is commonly used in the cultivation of crops such as sugar beets and strawberries to control broadleaf weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenmedipham-d3 involves the incorporation of deuterium atoms into the Phenmedipham molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Phenmedipham-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
Phenmedipham-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic and pharmacokinetic profiling due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and biological effects of herbicides.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.
Industry: Applied in the development of new herbicides and the optimization of existing formulations.
Wirkmechanismus
Phenmedipham-d3 exerts its effects by inhibiting the photosynthetic electron transport chain in plants. This inhibition disrupts the production of adenosine triphosphate, leading to the death of the targeted weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenmedipham: The non-deuterated form of Phenmedipham-d3, widely used as a herbicide.
Desmedipham: Another herbicide with a similar structure and mode of action.
Ethofumesate: A herbicide with a different chemical structure but similar application in weed control.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing for more accurate tracking and analysis in metabolic and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
303.33 g/mol |
IUPAC-Name |
[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3 |
InChI-Schlüssel |
IDOWTHOLJBTAFI-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
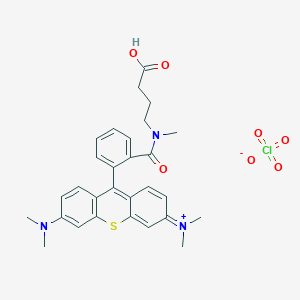
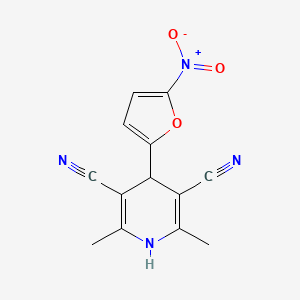
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
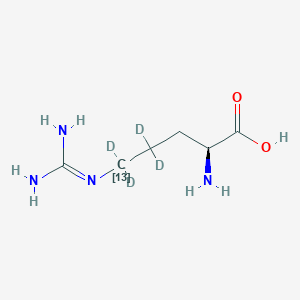
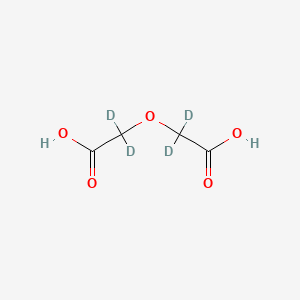


![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)

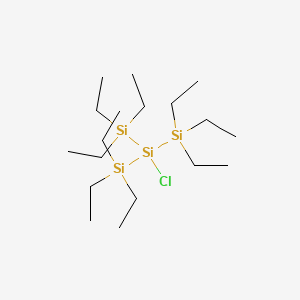
![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)

